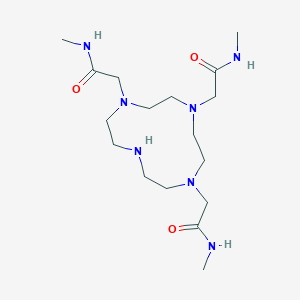
2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tetraazacyclododecane ring, which is a macrocyclic structure containing four nitrogen atoms. The compound also includes three N-methylacetamide groups attached to the ring, enhancing its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the Richman-Atkins synthesis, which involves the reaction of diethylenetriamine with diethanolamine, followed by tosylation, cyclization, and deprotection steps . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides a rigid framework that can encapsulate metal ions, enhancing their stability and reactivity. This property is particularly useful in applications such as MRI contrast agents, where the compound can enhance the visibility of specific tissues by forming complexes with gadolinium ions .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in radiopharmaceuticals and MRI contrast agents.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: Another derivative of tetraazacyclododecane, used in the preparation of gadolinium-based MRI contrast agents.
Uniqueness
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is unique due to the presence of N-methylacetamide groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
656242-72-7 |
|---|---|
Molecular Formula |
C17H35N7O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[4,7-bis[2-(methylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N7O3/c1-18-15(25)12-22-6-4-21-5-7-23(13-16(26)19-2)9-11-24(10-8-22)14-17(27)20-3/h21H,4-14H2,1-3H3,(H,18,25)(H,19,26)(H,20,27) |
InChI Key |
XRQRNIUTSLBERX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC)CC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


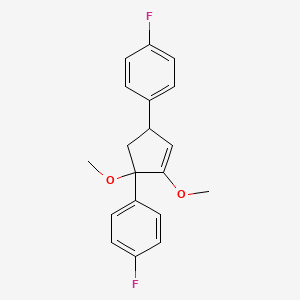

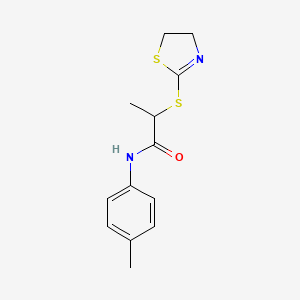
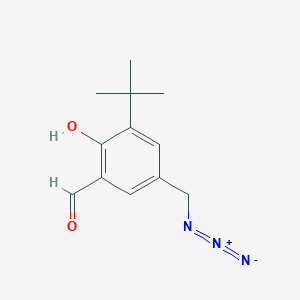
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
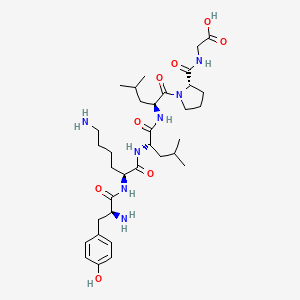
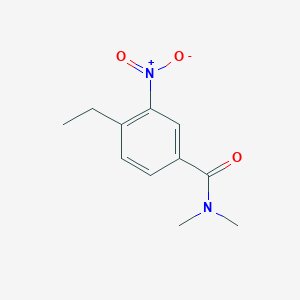

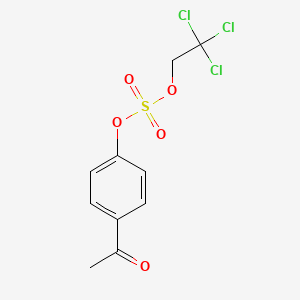
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
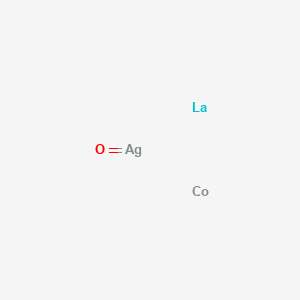
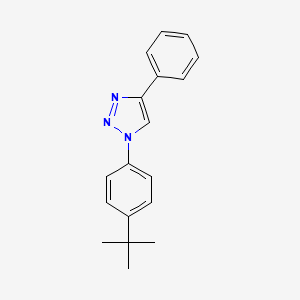
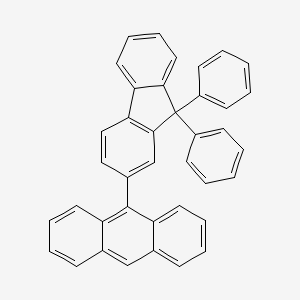
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
